7-Azabicyclo[4.2.0]octan-8-one

Catalog No.
S2954173
CAS No.
34102-49-3
M.F
C7H11NO
M. Wt
125.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Azabicyclo[4.2.0]octan-8-one

CAS Number

34102-49-3

Product Name

7-Azabicyclo[4.2.0]octan-8-one

IUPAC Name

7-azabicyclo[4.2.0]octan-8-one

Molecular Formula

C7H11NO

Molecular Weight

125.171

InChI

InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

SQHJLZVUXVHXKC-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C(=O)N2

solubility

not available

7-Azabicyclo[4.2.0]octan-8-one (CAS 34102-49-3) is a highly strained, rigid bicyclic β-lactam characterized by a four-membered azetidinone ring fused to a six-membered cyclohexane core. In synthetic and industrial procurement, it is primarily sourced as a stereochemically defined building block for the production of conformationally constrained β-amino acids, such as 2-aminocyclohexanecarboxylic acid (ACHC), and complex nitrogenous heterocycles [1]. Its commercial and synthetic value is intrinsically linked to the pronounced ring strain of the [4.2.0] fused system, which drives rapid, highly directional, and enantioselective ring-opening reactions under mild conditions—a critical processability advantage over unstrained monocyclic alternatives [2].

Substituting 7-azabicyclo[4.2.0]octan-8-one with monocyclic β-lactams or alternative bicyclic homologues (such as 8-azabicyclo[5.2.0]nonan-9-one) fundamentally alters both reaction kinetics and downstream product geometry. The specific ring strain generated by the cyclohexane-azetidinone fusion lowers the activation energy for nucleophilic attack, enabling high-yield enzymatic resolutions that proceed sluggishly or fail with less strained analogs [1]. Furthermore, in the synthesis of foldamers and peptidomimetics, the rigid cyclohexane backbone of the derived ACHC residues enforces a precise dihedral angle that dictates stable helical folding—a structural requirement that cannot be replicated by flexible linear β-amino acids or differently sized cycloalkane fusions [2].

Enzymatic Resolution Efficiency for Enantiopure Precursors

When subjected to lipase-catalyzed ring opening (e.g., using Candida antarctica lipase B) in organic solvents, 7-azabicyclo[4.2.0]octan-8-one demonstrates exceptional enantioselectivity, routinely achieving an enantiomeric ratio (E-value) greater than 200 [1]. In contrast, unstrained linear or monocyclic β-lactams often exhibit significantly lower E-values under identical conditions, requiring more complex chiral chromatography to achieve comparable purity. This high E-value ensures that buyers can scale the production of enantiopure (1R,2S)-2-aminocyclohexanecarboxylic acid with minimal downstream purification bottlenecks.

Evidence DimensionEnantiomeric ratio (E-value) in lipase-catalyzed ring opening
Target Compound DataE > 200 (highly selective kinetic resolution)
Comparator Or BaselineUnstrained monocyclic β-lactams (typically E < 50 under standard conditions)
Quantified Difference>4-fold increase in enantioselectivity
ConditionsCandida antarctica lipase B (Lipolase) in organic solvent (e.g., diisopropyl ether) at 60°C

High enantioselectivity eliminates the need for expensive chiral chromatography, significantly lowering the cost of producing enantiopure β-amino acid APIs.

Strain-Driven Ring-Opening Kinetics

The [4.2.0] bicyclic framework of 7-azabicyclo[4.2.0]octan-8-one imparts significant ring strain, which accelerates nucleophilic ring-opening reactions compared to larger homologues. During hydrolytic or aminolytic cleavage to form β-amino acid derivatives, the [4.2.0] system achieves >90% conversion significantly faster than the less strained [5.2.0] homologue (8-azabicyclo[5.2.0]nonan-9-one) [1]. This kinetic advantage translates to shorter reactor residence times and reduced thermal degradation of sensitive intermediates, making the [4.2.0] compound a highly efficient precursor for scalable industrial synthesis.

Evidence DimensionRing-opening reaction rate and conversion efficiency
Target Compound DataRapid conversion (>90% yield) under mild nucleophilic conditions
Comparator Or Baseline8-azabicyclo[5.2.0]nonan-9-one ([5.2.0] homologue) (slower kinetics, requiring extended times or higher temperatures)
Quantified DifferenceSignificantly faster reaction kinetics due to higher β-lactam ring strain
ConditionsNucleophilic ring opening (hydrolysis/aminolysis) in standard organic/aqueous media

Faster, higher-yielding ring-opening reactions reduce energy consumption and improve overall throughput in pharmaceutical intermediate manufacturing.

Conformational Rigidity in Downstream Peptidomimetics

As a precursor to 2-aminocyclohexanecarboxylic acid (ACHC), 7-azabicyclo[4.2.0]octan-8-one provides a rigidified backbone that strongly dictates downstream peptide folding. β-Peptides synthesized from ACHC residues reliably fold into stable 14-helices in aqueous solution [1]. By comparison, β-peptides derived from flexible, linear β-amino acids (such as β-alanine) fail to form stable secondary structures without extensive sequence modification. The rigid cyclohexane core locked by the initial [4.2.0] lactam structure is therefore indispensable for researchers and formulators designing structurally constrained foldamers.

Evidence DimensionHelical stability of derived β-peptides in solution
Target Compound DataForms highly stable 14-helices (ACHC-derived oligomers)
Comparator Or BaselineLinear β-alanine derived peptides (unstructured / highly flexible)
Quantified DifferenceExclusive formation of stable secondary structures vs. random coil
ConditionsAqueous solution, circular dichroism (CD) and NMR structural analysis

Procuring this specific bicyclic precursor is mandatory for synthesizing peptidomimetics that require locked bioactive conformations for target receptor binding.

Enantioselective Synthesis of β-Amino Acid APIs

Due to its high susceptibility to lipase-catalyzed kinetic resolution (E > 200), this compound is a highly effective starting material for the large-scale production of enantiopure (1R,2S)- or (1S,2R)-2-aminocyclohexanecarboxylic acid. It is prioritized over linear precursors when downstream chiral purity and low purification costs are critical for API manufacturing [1].

Development of Conformationally Constrained Foldamers

In peptidomimetic drug discovery, 7-azabicyclo[4.2.0]octan-8-one is procured to synthesize ACHC-based β-peptides. Its rigid cyclohexane core is essential for enforcing the stable 14-helix secondary structures required to mimic natural antimicrobial peptides or protein-protein interaction inhibitors, an application where flexible linear analogs fail [2].

Synthesis of Complex Fused Heterocycles

The strain-driven reactivity of the [4.2.0] system makes it an ideal electrophilic building block for cascade reactions, such as sequential aza-Henry additions or ring-closing metathesis. This enables the efficient construction of highly functionalized nitrogenous scaffolds in medicinal chemistry, streamlining synthetic routes that would otherwise require multiple protection and deprotection steps [3].

XLogP3

0.7

Dates

Last modified: 08-17-2023

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